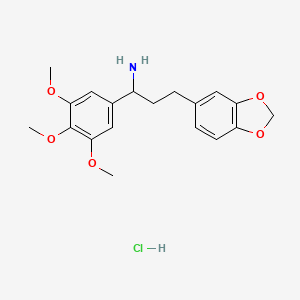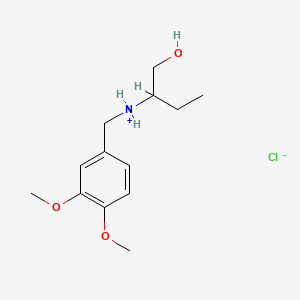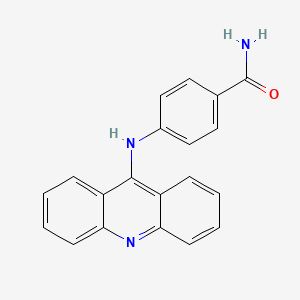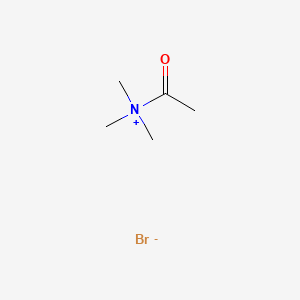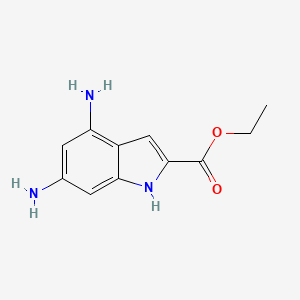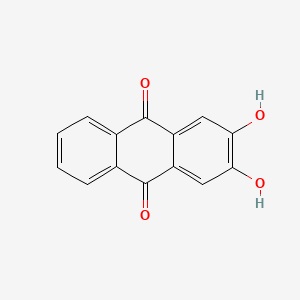
2,3-Dihydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxyanthraquinone, also known as histazarin, is an organic compound derived from anthraquinone. It is characterized by the presence of two hydroxyl groups attached to the anthraquinone core at the 2 and 3 positions. This compound is part of a larger family of dihydroxyanthraquinones, which have been studied for their various chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dihydroxyanthraquinone can be synthesized through several methods. One common approach involves the hydroxylation of anthraquinone derivatives. For example, the oxidative dehydrogenation of 1-tetralones using silver(I) oxide in 1,4-dioxane can yield 2,3-dihydroxyanthraquinone . Another method involves the direct hydroxylation of anthraquinone using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods
Industrial production of 2,3-dihydroxyanthraquinone typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to hydroquinones or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and silver(I) oxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .
Aplicaciones Científicas De Investigación
2,3-Dihydroxyanthraquinone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and dyes.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly for cancer treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,3-dihydroxyanthraquinone involves its interaction with cellular targets and pathways. In cancer cells, it can inhibit key enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit topoisomerases, which are essential for DNA replication and repair, leading to cell death . Additionally, it can generate reactive oxygen species, causing oxidative stress and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dihydroxyanthraquinone (alizarin)
- 1,3-Dihydroxyanthraquinone (purpuroxanthin)
- 1,4-Dihydroxyanthraquinone (quinizarin)
- 1,5-Dihydroxyanthraquinone (anthrarufin)
- 1,6-Dihydroxyanthraquinone
- 1,7-Dihydroxyanthraquinone
- 1,8-Dihydroxyanthraquinone (dantron, chrysazin)
- 2,6-Dihydroxyanthraquinone (anthraflavic acid)
- 2,7-Dihydroxyanthraquinone (isoanthraflavic acid)
Uniqueness
2,3-Dihydroxyanthraquinone is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .
Propiedades
Fórmula molecular |
C14H8O4 |
|---|---|
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
2,3-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O4/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6,15-16H |
Clave InChI |
KQSBZNJFKWOQQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



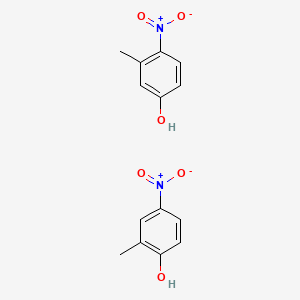
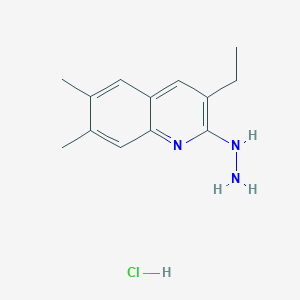
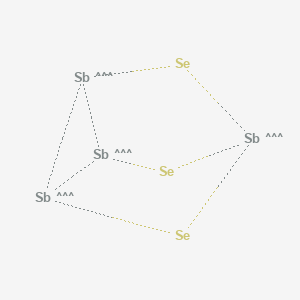
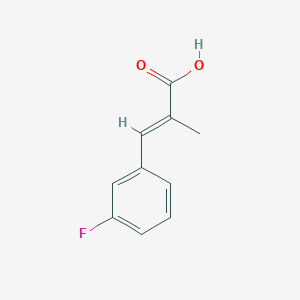
![2-[6-methyl-5-(thiophene-2-carbonyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13751086.png)
![dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13751091.png)
